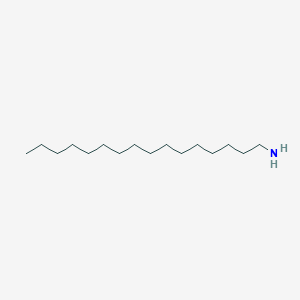
Phenylcyclohexane
Übersicht
Beschreibung
Phenylcyclohexane, also known as Cyclohexylbenzene, is a compound with the linear formula C6H5C6H11 . It has a molecular weight of 160.26 .
Molecular Structure Analysis
Phenylcyclohexane has a linear formula of C6H5C6H11 . Its molecular weight is 160.26 . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
Phenylcyclohexane is a liquid at room temperature . It has a refractive index of 1.526 , a boiling point of 239-240 °C , and a density of 0.95 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Aerobic Selective Oxidation
Cyclohexylbenzene is used in the aerobic selective oxidation process to produce phenol and cyclohexanone, which are crucial in the manufacture of phenolic resin, bisphenol A, polyamide fiber, and fine chemicals such as pharmaceuticals, pesticides, and dyes . This process involves the selective oxidation of Cα–H bonds in Cyclohexylbenzene and the transformation of active intermediate Cα peroxide by an oxidation then decomposition method .
Hydroalkylation of Benzene
The compound plays a significant role in the hydroalkylation of benzene to Cyclohexylbenzene using bifunctional metal/zeolite catalysts . The catalytic performance of this reaction is strongly influenced by the hydrogenation, which depends on the metal sizes, offering insights into the design of advanced metal/zeolite bi-functional catalysts .
High Boiling Point Solvent
Cyclohexylbenzene serves as a high boiling point solvent in various industrial applications. It is particularly useful as a penetrant in plastics, painting, and adhesives due to its chemical properties .
Lithium-Ion Battery Electrolyte Additive
It is also an additive for lithium-ion battery electrolytes to enhance battery safety. Its inclusion in battery electrolytes improves thermal stability and ionic conductivity while reducing flammability and providing overcharge protection .
Production of Cyclohexylbenzene
Cyclohexylbenzene is produced through the benzene alkylation with cyclohexene using composite catalysts. This method is efficient and selective for the production of Cyclohexylbenzene, which is then used in various downstream applications .
Intermediates for Phenol and Cyclohexanone
The compound is utilized in the preparation of intermediates such as phenol and cyclohexanone . These intermediates are essential in the production of various commercial and industrial products .
Wirkmechanismus
Target of Action
Cyclohexylbenzene, also known as Phenylcyclohexane, is an organic compound with the structural formula C6H5−C6H11 . It is a derivative of benzene with a cyclohexyl substituent
Mode of Action
The mode of action of Cyclohexylbenzene is primarily through its interactions with other compounds during chemical reactions. For instance, it is produced by the acid-catalyzed alkylation of benzene with cyclohexene . The process can proceed using benzene as the exclusive organic precursor . Its partial hydrogenation gives cyclohexene, which alkylates the unhydrogenated benzene .
Biochemical Pathways
Cyclohexylbenzene is involved in the production of phenol and cyclohexanone . This process begins with Cyclohexylbenzene, which is oxidized to a hydroperoxide, akin to the production of cumene hydroperoxide . Via the Hock rearrangement, Cyclohexylbenzene hydroperoxide cleaves to give phenol and cyclohexanone .
Result of Action
The result of Cyclohexylbenzene’s action is the production of phenol and cyclohexanone . Cyclohexanone is an important precursor to some nylons .
Action Environment
The action of Cyclohexylbenzene is influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the acid-catalyzed alkylation of benzene with cyclohexene to produce Cyclohexylbenzene can proceed using benzene as the exclusive organic precursor .
Zukünftige Richtungen
The global Phenylcyclohexane market size is estimated to be worth US$ million in 2021 and is forecast to a readjusted size of USD million by 2028 . This suggests that Phenylcyclohexane may have potential applications in various industries.
Relevant Papers Several papers were found related to Phenylcyclohexane. One discusses the primary photophysical processes in Phenylcyclohexane . Another paper discusses the aliphatic vs aromatic C–H bond activation of Phenylcyclohexane catalyzed by cytochrome P450cam . Further analysis of these papers would provide more detailed information about Phenylcyclohexane.
Eigenschaften
IUPAC Name |
cyclohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGARGHRYKHJQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061188 | |
| Record name | Cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Benzene, cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Phenylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclohexylbenzene | |
CAS RN |
827-52-1, 19016-95-6 | |
| Record name | Cyclohexylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98371 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRJ2SXT894 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phenylcyclohexane?
A1: Phenylcyclohexane has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.
Q2: What spectroscopic techniques are used to characterize phenylcyclohexane?
A2: Researchers utilize a variety of spectroscopic techniques to characterize phenylcyclohexane, including: - Nuclear Magnetic Resonance (NMR): NMR provides valuable insights into the structure and dynamics of phenylcyclohexane. Both 1H NMR and 13C NMR are employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, , , ]- X-ray Diffraction: X-ray diffraction analysis provides information about the three-dimensional structure and conformation of phenylcyclohexane in its solid state, revealing bond lengths, angles, and crystal packing arrangements. [, , ]
Q3: What are the preferred conformations of phenylcyclohexane?
A3: Phenylcyclohexane exhibits conformational flexibility, primarily due to the rotation around the bond connecting the phenyl ring to the cyclohexane ring. Studies have shown that the equatorial conformer of phenylcyclohexane, where the phenyl group occupies an equatorial position on the cyclohexane ring, is more stable than the axial conformer. [, ]
Q4: How does the presence of substituents on the phenyl ring affect the conformational behavior of phenylcyclohexane?
A4: Introducing substituents on the phenyl ring can significantly influence the conformational preferences of phenylcyclohexane. Bulky substituents, particularly in the ortho position, can lead to restricted rotation about the aryl-C(sp3) bond, resulting in atropisomerism. The size and position of these substituents determine the barrier to rotation and the relative populations of different conformers. []
Q5: What are the common methods for synthesizing phenylcyclohexane?
A5: Phenylcyclohexane can be synthesized through various methods, including:- Catalytic Hydrogenation of Biphenyl: This widely used method involves the reduction of biphenyl in the presence of a suitable catalyst and hydrogen gas. [, ]- Reaction of Benzene and Cyclohexene: Phenylcyclohexane can be produced through the alkylation of benzene with cyclohexene in the presence of a molecular sieve catalyst. []
Q6: What are the typical reactions that phenylcyclohexane undergoes?
A6: Phenylcyclohexane, like other cycloalkanes, undergoes reactions typical of alkanes, including:- Oxidation: Phenylcyclohexane can undergo oxidation reactions, primarily at the benzylic position. For example, cytochrome P450 enzymes can catalyze the hydroxylation of phenylcyclohexane to form phenylcyclohexanols. [, , ]- Halogenation: Phenylcyclohexane can be halogenated under appropriate conditions, typically leading to the substitution of hydrogen atoms with halogens like chlorine or bromine. []
Q7: What are the potential applications of phenylcyclohexane and its derivatives?
A7: Phenylcyclohexane and its derivatives find applications in various fields, including:- Liquid Crystals: Substituted phenylcyclohexanes, particularly those with polar groups, exhibit liquid crystalline properties, making them suitable for use in liquid crystal displays (LCDs). [, , , , ]- Pharmaceuticals: Certain derivatives of phenylcyclohexane have shown biological activity and are being investigated as potential drug candidates, particularly in the areas of pain management and enuresis treatment. [, ]- Chemical Intermediates: Phenylcyclohexane can serve as a versatile building block for synthesizing more complex organic molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
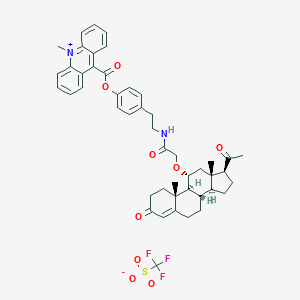
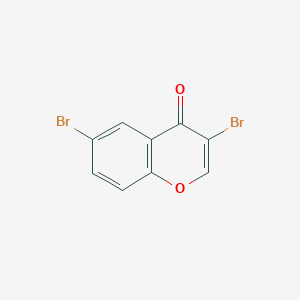
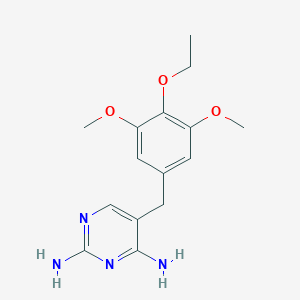
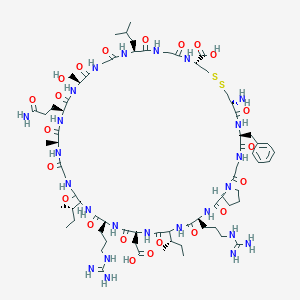
![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)
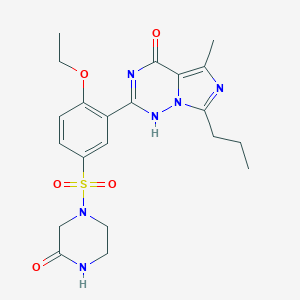
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
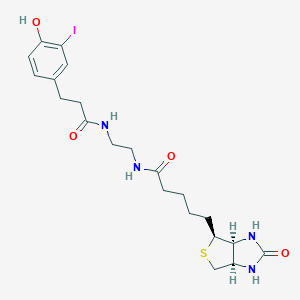
![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
![Benzo[b]perylene](/img/structure/B48583.png)
